molecular formula C15H13NO3 B157630 2-Oxo-2-phenylethyl 2-aminobenzoate CAS No. 130627-10-0

2-Oxo-2-phenylethyl 2-aminobenzoate

Cat. No.: B157630
CAS No.: 130627-10-0
M. Wt: 255.27 g/mol
InChI Key: RLYWUFWEFSCIKM-UHFFFAOYSA-N
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Description

2-Oxo-2-phenylethyl 2-aminobenzoate is a chemical compound with the molecular formula C15H13NO3 and a molecular weight of 255.269 g/mol. This compound is used primarily for research purposes and has various applications in scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-phenylethyl 2-aminobenzoate involves a multicomponent reaction. One common method includes the reaction of phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis in a laboratory setting can be scaled up for industrial purposes. This would involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-phenylethyl 2-aminobenzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-Oxo-2-phenylethyl 2-aminobenzoate has several applications in scientific research:

    Chemistry: It is used as a starting material or intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific biological pathways.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-Oxo-2-phenylethyl 2-aminobenzoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The exact pathways and targets can vary depending on the specific application and context of the research.

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxopropyl 2-aminobenzoate
  • 3,3-Dimethyl-2-oxobutyl 2-aminobenzoate
  • 2-Phenyl-2-hydroxymethyl-2,3-dihydroquinazolin-4(1H)-one

Uniqueness

2-Oxo-2-phenylethyl 2-aminobenzoate is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with different molecular targets. This makes it a valuable compound for research in multiple scientific fields.

Properties

IUPAC Name

phenacyl 2-aminobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3/c16-13-9-5-4-8-12(13)15(18)19-10-14(17)11-6-2-1-3-7-11/h1-9H,10,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLYWUFWEFSCIKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)COC(=O)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50395635
Record name 2-Oxo-2-phenylethyl 2-aminobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50395635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130627-10-0
Record name 2-Oxo-2-phenylethyl 2-aminobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50395635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary chemical reaction involving 2-oxo-2-phenylethyl 2-aminobenzoate discussed in the research?

A1: The primary reaction explored is the rearrangement of this compound to form 2-phenyl-2-hydroxymethyl-2,3-dihydroquinazolin-4(1H)-one. [] This rearrangement represents a synthetic route to dihydroquinazolinone derivatives, which are important heterocyclic compounds with various biological activities.

Q2: Did the research find that the rearrangement of this compound always yield the desired dihydroquinazolinone product?

A2: No, the research demonstrated that the reaction's success is dependent on the structure of the starting compound. For instance, when 2-oxopropyl 2-aminobenzoate, this compound, and 3,3-dimethyl-2-oxobutyl 2-aminobenzoate, along with some of their N-methyl and N-phenyl analogues, were tested, only specific cases resulted in the expected dihydroquinazolinone products, and even then, in limited yields. [] This highlights the importance of structural features in governing the reaction pathway. The study also confirmed the structure of the formed dihydroquinazolin-4(1H)-one skeleton through X-ray analysis. []

Q3: Beyond the rearrangement reaction, was there another application of this compound investigated in the research?

A3: Yes, this compound was also used as a monomer to synthesize its corresponding polymer, poly(this compound), using ammonium peroxydisulfate as an initiator. [] This polymer was then used to create a nanocomposite by incorporating bentonite via intercalation. [] The research characterized the resulting nanocomposite, examining its thermal properties and morphology. The electrical conductivity of the nanocomposite was also assessed. [] This exploration indicates the potential of this compound and its derivatives in material science and engineering applications.

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